molecular formula C6H13Cl2N3S B3165148 4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride CAS No. 89677-01-0

4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride

Cat. No. B3165148
CAS RN: 89677-01-0
M. Wt: 230.16
InChI Key: BHCHUXXNTHWMGJ-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride, commonly known as APTA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. APTA belongs to the class of thiazole compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis of Heterocycles

4-Amino-1,3-thiazoles, structurally related to 4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride, have been utilized as starting materials in the synthesis of various heterocycles. For instance, substituted [1,3]thiazolo[4,5-b]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines have been synthesized using 4-amino-5-cyano-1,3-thiazoles, demonstrating the versatility of these compounds in heterocyclic chemistry (Thomae et al., 2008).

Corrosion Inhibition

Thiazole derivatives have shown potential as corrosion inhibitors. A study exploring the inhibition performances of various thiazole derivatives, including 2-amino-4-substituted-1,3-thiazoles, against iron corrosion used density functional theory (DFT) calculations and molecular dynamics simulations. This application signifies the importance of thiazole derivatives in industrial applications (Kaya et al., 2016).

Pharmaceutical Research

In the pharmaceutical sector, 2-amino-4-substituted-1,3-thiazoles have been used in the synthesis of compounds with potential therapeutic applications. For example, the synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)- 2,3-dihydro-1H-pyrrol-3-ones, which are structurally related to known antiischemic drugs, demonstrates the relevance of these thiazole derivatives in drug discovery (Volovenko et al., 2001).

Organic Synthesis

In organic synthesis, α-metalated isocyanides, similar in reactivity to aminothiazoles, have been employed to form various heterocycles including thiazoles. This demonstrates the broader application of thiazole derivatives in synthetic organic chemistry (Schöllkopf, 1977).

Antimicrobial Activity

Some 2-amino-4-(4-chlorophenyl) thiazole derivatives have exhibited antimicrobial activity. This suggests the potential of thiazole derivatives in the development of new antimicrobial agents, showcasing another significant application in the pharmaceutical field (Kubba & Hameed A. Rahim, 2018).

properties

IUPAC Name

4-(3-aminopropyl)-1,3-thiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c7-3-1-2-5-4-10-6(8)9-5;;/h4H,1-3,7H2,(H2,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHUXXNTHWMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 2
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 4
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 5
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 6
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride

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